molecular formula C7H12N2O B1614365 [(3-Ethylisoxazol-5-yl)methyl]methylamine CAS No. 942519-63-3

[(3-Ethylisoxazol-5-yl)methyl]methylamine

Cat. No. B1614365
CAS RN: 942519-63-3
M. Wt: 140.18 g/mol
InChI Key: IBBOUUNNDKQJGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[(3-Ethylisoxazol-5-yl)methyl]methylamine” is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.19 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “[(3-Ethylisoxazol-5-yl)methyl]methylamine” is represented by the formula C7H12N2O . This indicates that the compound contains seven carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom.

Scientific Research Applications

. Proteomics, the large-scale study of proteins, benefits from this compound’s ability to interact with protein structures, potentially as a reagent or a building block for more complex molecules used in identifying and analyzing protein functions.

Pharmacology

In pharmacology, this compound could be used for the synthesis of pharmaceuticals, especially those targeting the central nervous system due to the presence of the isoxazole ring, which is known for its psychoactive properties. Its application in drug design and development is significant, as it may contribute to the creation of new therapeutic agents .

Material Science

The role of [(3-Ethylisoxazol-5-yl)methyl]methylamine in material science could involve the development of new polymeric materials. Its molecular structure suggests potential in forming polymers with unique properties, such as enhanced durability or thermal stability .

Chemical Synthesis

This compound is valuable in chemical synthesis as a precursor or intermediate. Its reactive methylamine group can be involved in various synthetic pathways, leading to the production of diverse organic compounds. It’s particularly useful in constructing molecules with the isoxazole moiety, which is prevalent in many biologically active compounds .

Biochemistry

In biochemistry, [(3-Ethylisoxazol-5-yl)methyl]methylamine may serve as a substrate or inhibitor in enzymatic reactions. Its structure could allow it to bind to active sites of enzymes, influencing the rate of biochemical reactions. This makes it a useful tool for studying enzyme kinetics and mechanisms .

Analytical Chemistry

Analytical chemistry can benefit from this compound through its use as a standard or reference material in chromatography and mass spectrometry. It could aid in the calibration of instruments or serve as a comparison in the quantitative analysis of complex mixtures .

Environmental Science

The applications of [(3-Ethylisoxazol-5-yl)methyl]methylamine in environmental science might include its use as a tracer or marker in environmental sampling. Its unique chemical signature allows for its detection and quantification in various environmental matrices, aiding in the study of pollution and contamination processes .

Mechanism of Action

The mechanism of action of “[(3-Ethylisoxazol-5-yl)methyl]methylamine” is not clear from the available information. It’s used for proteomics research , which suggests it may interact with proteins in some way.

properties

IUPAC Name

1-(3-ethyl-1,2-oxazol-5-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-6-4-7(5-8-2)10-9-6/h4,8H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBOUUNNDKQJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649335
Record name 1-(3-Ethyl-1,2-oxazol-5-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Ethylisoxazol-5-yl)methyl]methylamine

CAS RN

942519-63-3
Record name 1-(3-Ethyl-1,2-oxazol-5-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3-Ethylisoxazol-5-yl)methyl]methylamine
Reactant of Route 2
Reactant of Route 2
[(3-Ethylisoxazol-5-yl)methyl]methylamine
Reactant of Route 3
Reactant of Route 3
[(3-Ethylisoxazol-5-yl)methyl]methylamine
Reactant of Route 4
Reactant of Route 4
[(3-Ethylisoxazol-5-yl)methyl]methylamine
Reactant of Route 5
Reactant of Route 5
[(3-Ethylisoxazol-5-yl)methyl]methylamine
Reactant of Route 6
[(3-Ethylisoxazol-5-yl)methyl]methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.